molecular formula C25H24N8O2 B11563606 N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11563606
M. Wt: 468.5 g/mol
InChI Key: NJVJXJVDYSZNKI-CVKSISIWSA-N
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Description

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include hydrazine derivatives, aromatic aldehydes, and nitrating agents. The reaction conditions often require controlled temperatures, solvents like ethanol or acetonitrile, and catalysts such as acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow systems, and advanced purification techniques. The process optimization focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for therapeutic applications. The presence of multiple functional groups allows for the design of drugs with specific targets and improved efficacy.

Industry

In the industrial sector, this compound may be used in the production of dyes, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N2-(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: A simpler triazine derivative with fewer functional groups.

    N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Another triazine derivative with different substituents.

Uniqueness

The uniqueness of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its complex structure, which provides multiple sites for chemical modifications and interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H24N8O2

Molecular Weight

468.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-[(E)-(2-methylphenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H24N8O2/c1-16-8-9-21(14-18(16)3)28-24-29-23(27-20-10-12-22(13-11-20)33(34)35)30-25(31-24)32-26-15-19-7-5-4-6-17(19)2/h4-15H,1-3H3,(H3,27,28,29,30,31,32)/b26-15+

InChI Key

NJVJXJVDYSZNKI-CVKSISIWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4C)C

Origin of Product

United States

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